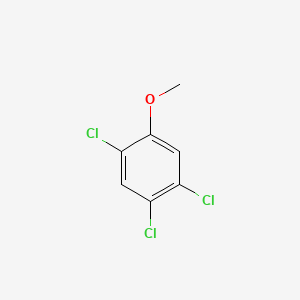

2,4,5-Trichloroanisole

Description

Historical Identification and Significance of Trichloroanisole as an Off-Flavor Compound

The history of trichloroanisoles as off-flavor agents is most famously associated with the wine industry. Its isomer, 2,4,6-trichloroanisole (B165457), was identified by Buser et al. in 1982 as the primary chemical responsible for "cork taint," a musty, moldy character in wine that spoils its quality. wikipedia.orgacs.org While the specific historical moment of identification for 2,4,5-Trichloroanisole is less prominently documented, its significance as a potential off-flavor compound is rooted in the history of its chemical precursor, 2,4,5-trichlorophenol (B144370).

2,4,5-trichlorophenol was a widely used industrial chemical, serving as a fungicide, bactericide, and an intermediate in the synthesis of other pesticides, including the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). prepchem.com The significance of 2,4,5-TCA arises from the well-established scientific understanding that chlorophenols present in the environment can be transformed by the metabolic action of microorganisms. Fungi and bacteria can methylate chlorophenols, converting them into the corresponding chloroanisoles. cymitquimica.comwikipedia.org This biological transformation is a detoxification mechanism for the microorganism, but it results in the creation of a new compound, 2,4,5-TCA, which is more aromatic and has a significantly lower odor threshold than its precursor.

Therefore, the historical use of 2,4,5-trichlorophenol in materials such as wood preservatives, packaging, and pesticides created a widespread environmental reservoir of the precursor, making the subsequent microbial formation of 2,4,5-TCA an ongoing contamination risk. cymitquimica.com Early research into the degradation of related compounds in plants sometimes noted the presence of 2,4,5-trichlorophenol without the apparent formation of this compound under those specific conditions. nih.govnih.gov However, the potential for its formation in the presence of specific microbes and conditions remains a key driver of its significance.

Academic Context and Interdisciplinary Relevance of Trichloroanisole Studies

The study of this compound is inherently interdisciplinary, drawing on expertise from environmental science, microbiology, analytical chemistry, and food science.

Environmental Science: This field investigates the fate and transport of 2,4,5-TCA and its precursor in ecosystems. Research focuses on how 2,4,5-trichlorophenol, a persistent organic pollutant, is distributed in soil and water and the conditions that favor its conversion to 2,4,5-TCA. cymitquimica.com The compound's stability makes it persistent in various environments. cymitquimica.com

Microbiology: A crucial aspect of 2,4,5-TCA research is understanding the microbial pathways of its formation. Microbiologists study the specific species of fungi and bacteria that are capable of O-methylation, the biochemical process that attaches a methyl group to the chlorophenol to create the anisole (B1667542). cymitquimica.comwikipedia.org This research is vital for developing strategies to prevent its formation at the source.

Analytical Chemistry: Due to the extremely low concentrations at which 2,4,5-TCA can be perceived, its detection requires highly sensitive analytical techniques. Analytical chemists develop and refine methods such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the compound in complex matrices like wine, water, and packaging materials. cymitquimica.comontosight.ai

Global Impact of Trichloroanisole Contamination

The global financial impact of trichloroanisole contamination is most clearly quantified in the wine industry, where losses attributed primarily to its isomer, 2,4,6-TCA, are estimated to be in the billions of dollars annually due to "cork taint". wikipedia.orgmaxapress.com While specific economic data for 2,4,5-TCA is not as widely documented, its global impact can be inferred from the widespread historical use of its precursor and its potential to cause significant quality degradation.

The precursor, 2,4,5-trichlorophenol, and its derivatives were used globally in agriculture and industry. prepchem.com This has led to a legacy of environmental contamination in soil, water, and industrial materials like wooden pallets, packaging, and building materials. cymitquimica.com The presence of this precursor creates a persistent risk for the formation of 2,4,5-TCA.

The impact is felt across several sectors:

Wine and Beverage Industries: Contamination can impart a musty/moldy off-flavor, leading to product rejection and economic loss. cymitquimica.com

Food Industry: Foods can be contaminated through tainted packaging materials or environmental exposure, affecting quality and safety perceptions.

Water Quality: The presence of chloroanisoles, including 2,4,5-TCA, in drinking water sources is a concern for municipal water suppliers, as they can cause taste-and-odor complaints even at trace levels. ontosight.ai

The primary impact of 2,4,5-TCA is the significant effect on product quality due to its potent sensory characteristics, which necessitates rigorous quality control and can lead to economic losses when contamination events occur. cymitquimica.com

Research Data and Findings

Below are tables summarizing key data related to this compound.

Table 1: Properties of this compound

Table 2: Formation Pathway and Precursor of this compound

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKBHOQOOGRFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064120 | |

| Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6130-75-2 | |

| Record name | 2,4,5-Trichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6130-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A45S4076Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of Trichloroanisoles in Diverse Matrices

Food and Beverage Sector Contamination

Trichloroanisoles have been identified as contaminants in a range of foods and beverages, where they are responsible for musty, moldy, and earthy off-flavors that degrade product quality. wikipedia.orgmaxapress.com Their lipophilic nature allows them to easily penetrate and persist in materials like cork, wood, and packaging. ontosight.ai

The presence of TCAs is a significant concern for the wine industry, leading to substantial economic losses. maxapress.com The primary manifestation of this contamination is a fault known as "cork taint." wikipedia.org

Cork taint is a wine fault characterized by undesirable musty and moldy aromas and flavors, often described as smelling like a damp basement, wet cardboard, or wet dog. maxapress.comwinefrog.com This off-odor can suppress the natural fruity and floral aromas of the wine, rendering it dull and, in severe cases, undrinkable. winefrog.com

While several compounds can cause this fault, 2,4,6-trichloroanisole (B165457) (2,4,6-TCA) is identified as the principal chemical agent, responsible for an estimated 80-85% of all cork taint cases. wikipedia.org Other haloanisoles, such as 2,3,4,6-tetrachloroanisole (B186961) (TeCA), pentachloroanisole (B52094) (PCA), and 2,4,6-tribromoanisole (B143524) (TBA), are also implicated. maxapress.commaxapress.com The human sensory threshold for 2,4,6-TCA is exceptionally low, making even trace amounts impactful. wikipedia.org

Table 1: Sensory Perception Thresholds of 2,4,6-Trichloroanisole (TCA)

| Medium | Threshold Concentration (ng/L) | Reference |

|---|---|---|

| White Wine | 4 - 10 | wikipedia.orgwikipedia.org |

| Red Wine | 50 | wikipedia.org |

| Sparkling Wine | 4.3 | mdpi.com |

| Water | 3.2 | mdpi.com |

The formation of TCAs occurs when naturally occurring, airborne fungi and bacteria metabolize chlorophenol precursors. wikipedia.orgwikipedia.org These precursors, such as 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), can originate from various sources, including pesticides and wood preservatives, or as by-products from the historical use of chlorine-based sanitizers in wineries. wikipedia.orgronansayburn.com

The primary contamination pathways in wine are:

From the Cork: The cork stopper is the most recognized source of TCA contamination. maxapress.com Fungi present in the cork can convert chlorophenols absorbed by the cork tree from the environment into TCA. ronansayburn.commdpi.com

Systemic Winery Contamination: TCA can be formed in and spread from other materials within a winery. ronansayburn.com Wooden structures like barrels, pallets, and ceiling beams can harbor the precursor compounds and microbes, leading to the formation of TCA. maxapress.com This airborne TCA can then contaminate wine, barrels, and bottling equipment, potentially affecting entire batches of wine rather than single bottles. maxapress.comwinefrog.comronansayburn.com

Trichloroanisoles are also responsible for a significant off-flavor in coffee known as the "Rio defect." wikipedia.orguoregon.edu This defect imparts a taste described as medicinal, phenolic, or iodine-like. uoregon.educoffeebi.com

An investigation into this defect identified 2,4,6-TCA as the most probable key compound. uoregon.educoffeebi.com Studies found 2,4,6-TCA in all tested coffee samples exhibiting the Rio defect, with concentrations in green beans ranging from 1 to 100 ppb (parts per billion). coffeebi.comnih.gov Its precursor, 2,4,6-TCP, was also frequently detected in these samples. coffeebi.comnih.gov The formation is believed to occur via the O-methylation of 2,4,6-TCP by filamentous fungi, especially under conditions of high humidity and temperature in storage. coffeebi.comnih.gov Research has also specifically identified the presence of both 2,4,5- and 2,4,6-trichloroanisole in analyses of green coffee beans. uoregon.edu

Table 2: Trichloroanisole (TCA) Levels in Coffee

| Compound | Matrix | Concentration Range | Defect | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloroanisole | Green Coffee Beans | 1 - 100 ppb (µg/kg) | Rio Defect | coffeebi.comnih.gov |

| 2,4,5-Trichloroanisole | Green Coffee Beans | Detected (recovery yield 79-83%) | Rio Defect | uoregon.edu |

Beyond wine and coffee, trichloroanisoles have been detected in a variety of other products, often due to contaminated packaging materials or environmental exposure. nih.govtypepad.com The volatile nature of these compounds allows for easy migration into foodstuffs. typepad.com Research has identified 2,4,6-TCA in products such as beer, Japanese sake, and various other foods. nih.gov

Table 3: Reported Detections of 2,4,6-Trichloroanisole in Various Foodstuffs

| Foodstuff | Reported Concentration (parts per trillion) | Reference |

|---|---|---|

| Banana Peel | 1,500 | nih.gov |

| Starch | 100 | nih.gov |

| Chicken | 60 | nih.gov |

| Peanuts | 20 | nih.gov |

| Japanese Sake | 10 | nih.gov |

| Beer | 1 | nih.gov |

Prevalence in Wine and Alcoholic Beverages

Environmental Presence and Propagation

The precursors to trichloroanisoles, specifically chlorophenols, have been used as fungicides, herbicides, and wood preservatives, leading to their accumulation in the environment. wikipedia.orgtypepad.com this compound is noted for its persistence in the environment due to its low volatility and high stability. cymitquimica.com

Microorganisms in soil and water can convert these environmental chlorophenols into trichloroanisoles. wikipedia.orgresearchgate.net TCAs have been detected in drinking water and are known to cause taste and odor problems in water distribution systems. wikipedia.orgmdpi.com The dominant formation pathway in these systems is the microbial O-methylation of 2,4,6-TCP. mdpi.com Studies of lake water have confirmed that various microorganisms, including bacteria, fungi, cyanobacteria, and algae, can produce 2,4,6-TCA from its precursor. researchgate.netnih.gov Shipping pallets and other wooden transport materials have been identified as a significant vector for the environmental spread of these compounds. typepad.com

Occurrence in Drinking Water Distribution Systems

Trichloroanisoles have been identified as significant contributors to taste-and-odor (T&O) episodes in drinking water. researchgate.net Their presence is problematic due to extremely low odor threshold concentrations, which can be below the detection limits of standard analytical instruments. researchgate.netmaxapress.com

The primary mechanism for TCA formation in water systems is the microbial O-methylation of trichlorophenol precursors. researchgate.netmaxapress.com These precursors, such as 2,4,6-trichlorophenol (2,4,6-TCP), can be introduced into the water through various means, including the breakdown of pesticides, the use of certain wood preservatives, or as byproducts of chlorine disinfection of naturally occurring phenols. wikipedia.orgresearchgate.netinfowine.com

Once TCPs are present, microorganisms within the drinking water distribution system (DWDS), particularly those in biofilms lining the pipes (B44673), can convert them into TCAs. researchgate.netnih.govepfl.ch Studies have shown that even when the finished water from treatment plants is odor-free, TCAs can form within the distribution network. researchgate.netepfl.ch In one case study in a Swiss town, 2,4,6-TCA was detected in drinking water at concentrations up to 24 ng/L, despite being absent in the raw and treated water, indicating its formation within the pipes. epfl.ch

Several factors within the DWDS can influence the rate of TCA formation:

Pipe Material: Research has demonstrated a significant difference in TCA formation based on pipe material. A pilot-scale study found that ductile iron and stainless steel pipes produced considerably more 2,4,6-TCA than polyethylene (B3416737) (PE) pipes. nih.gov

Biofilms: The presence of biofilms is a critical factor, as they house the microorganisms responsible for the methylation process. nih.govepfl.ch Genera of fungi such as Phialophora, Acremonium, and Penicillium, as well as actinomycetes isolated from drinking water, have been shown to produce TCA from TCP. researchgate.netiwaponline.com

Residual Chlorine: The presence of a chlorine residual can have a dual role. It can contribute to the formation of TCP precursors. epfl.chethz.ch However, maintaining a sufficient chlorine residual can also control the metabolic activity of the fungi responsible for methylation. researchgate.net

Temperature and Flow: Water temperature and flow velocity can also affect the kinetics of TCA formation. nih.gov

A study investigating various odorous compounds in drinking water treatment processes highlighted the challenge of removing different trichloroanisole isomers. nih.gov

Table 1: Factors Influencing Trichloroanisole (TCA) Formation in Drinking Water Distribution Systems

| Factor | Influence on TCA Formation | Reference |

|---|---|---|

| Precursor (Trichlorophenols) | Essential substrate for microbial methylation into TCA. | researchgate.netmaxapress.com |

| Biofilms | Host microorganisms (fungi, actinomycetes) that perform the O-methylation. | nih.govepfl.ch |

| Pipe Material | Ductile iron and stainless steel pipes show higher TCA production compared to polyethylene (PE) pipes. | nih.gov |

| Residual Chlorine | Can form TCP precursors but may also inhibit microbial metabolism at sufficient concentrations. | researchgate.netepfl.ch |

| Temperature | Affects the rate of microbial activity and chemical reactions. | nih.gov |

Atmospheric Transmission and Cross-Contamination Mechanisms

Trichloroanisoles are volatile compounds, enabling their transmission through the atmosphere, which can lead to the cross-contamination of materials that have not been in direct contact with the original source. maxapress.comvt.edu This phenomenon has been extensively studied in the context of the wine industry, where airborne TCA can contaminate corks, barrels, and entire cellars, ultimately leading to "cork taint" in the final product. maxapress.comvt.edu

Once TCA forms in materials like treated wood pallets, beams, or floors, it can migrate into the air. maxapress.comvt.edu From the air, it can be absorbed by other surfaces, including packaging materials, winery equipment, and bottle closures. vt.eduresearchgate.net Studies have shown that even sealed wine bottles may be at risk of contamination if stored in an atmosphere with high concentrations of airborne TCA. maxapress.com

Cross-contamination can occur through both the gas phase and liquid phase. maxapress.comnih.gov

Gas Phase: Research has demonstrated that clean cork stoppers can become contaminated when stored in an enclosed environment with TCA-contaminated stoppers, without any direct contact. nih.gov A study found that stoppers with TCA concentrations of 12 ng/L or more could contaminate clean stoppers when enclosed together. nih.gov The contamination is not just confined to the surface; TCA can permeate the material. nih.gov

Liquid Phase: In experiments where a clean cork stopper was soaked with a contaminated one in a hydro-alcoholic solution, a transfer of 12% of the TCA was observed. nih.gov This indicates that wet processes during manufacturing, such as plank boiling, could be a potential pathway for cross-contamination. acs.org

The volatile nature of these compounds means that sources of contamination can be widespread and difficult to pinpoint, including wooden structures, cardboard packaging, and cleaning products. researchgate.netvt.edu

Biosolids and Environmental Fungi as Potential Sources

The precursors to trichloroanisoles, chlorophenols, can accumulate in the environment from various sources, including industrial discharges and their use as biocides. researchgate.netinfowine.com These compounds can find their way into wastewater treatment plants, where they can be incorporated into sludge.

Biosolids as a Source: Anaerobically stabilized biosolids, a byproduct of wastewater treatment often used as a soil conditioner, have been identified as a source of TCA. nih.govresearchgate.net Odor assessments of emissions from dewatered biosolids have identified 2,4,6-TCA as a significant musty/moldy odorant. nih.gov In a 35-day study of biosolids cake samples, TCA was identified in all emissions, indicating its persistence and continuous release from this matrix. nih.govresearchgate.net The presence of TCA in biosolids raises concerns about the potential for environmental dissemination when these materials are applied to land. biochemjournal.com

Environmental Fungi as Producers: The transformation of TCPs into TCAs is a biochemical process mediated by a wide variety of environmental fungi. wikipedia.orgnih.gov These microorganisms produce enzymes, such as chlorophenol O-methyltransferase (CPOMT), which catalyze the methylation of the chlorophenol molecule. researchgate.netresearchgate.net

Numerous fungal genera have been identified as capable TCA producers. These are commonly found on materials like cork bark, in soil, and in various indoor environments. researchgate.netnih.gov

Table 2: Fungal Genera Capable of Producing Trichloroanisoles

| Fungal Genus | Reference |

|---|---|

| Penicillium | wikipedia.orgresearchgate.netnih.gov |

| Aspergillus | wikipedia.orgresearchgate.netmdpi.com |

| Trichoderma | maxapress.comnih.gov |

| Fusarium | maxapress.comnih.gov |

| Botrytis | wikipedia.orgresearchgate.net |

| Cladosporium | nih.govmdpi.com |

| Mucor | maxapress.comnih.gov |

| Paecilomyces | maxapress.comnih.gov |

| Acremonium | iwaponline.comnih.gov |

| Actinomycetes (bacteria) | wikipedia.orgresearchgate.net |

Studies have confirmed the ability of these fungi to convert TCP to TCA when grown on substrates like cork. nih.govresearchgate.net For instance, strains of Trichoderma and Fusarium have been shown to be particularly efficient at this bioconversion. nih.gov It has also been demonstrated for the first time that Botrytis cinerea, a fungus commonly found on grapes, can transform TCP into TCA, which could explain some instances of wine taint that occur before bottling. researchgate.net

Biogeochemical Pathways and Precursors in Trichloroanisole Formation

Microbial O-Methylation of Chlorophenolic Compounds

The core mechanism for the environmental biosynthesis of 2,4,6-TCA is the O-methylation of chlorophenols. maxapress.com In this reaction, a methyl group is enzymatically transferred to the hydroxyl group of a chlorophenol molecule. mdpi.com While other formation pathways exist, such as the chlorination of anisole (B1667542), they typically require specific and highly acidic conditions (pH ≈ 4) not commonly found in environments like drinking water distribution systems, making biomethylation the dominant pathway. mdpi.comresearchgate.net

The enzymatic conversion of 2,4,6-Trichlorophenol (B30397) (2,4,6-TCP) is the direct and most studied route to 2,4,6-TCA formation. asm.org This process is a nucleophilic substitution reaction where a methyl group from a donor molecule is transferred to the hydroxyl group of 2,4,6-TCP. researchgate.net The primary methyl donor in many of these enzymatic reactions is S-adenosyl-L-methionine (SAM). nih.gov The reaction is catalyzed by enzymes known as chlorophenol O-methyltransferases (CPOMTs). mdpi.comresearchgate.net This bioconversion is a critical step, transforming the toxic precursor, often used in fungicides and pesticides or formed as a byproduct of chlorine disinfection, into the musty, moldy-smelling haloanisole. maxapress.comwikipedia.org

Chlorophenol O-methyltransferases (CPOMTs) are the enzymes responsible for catalyzing the O-methylation of chlorophenols. mdpi.com A well-characterized example is the SAM-dependent methyltransferase from the fungus Trichoderma longibrachiatum. nih.govresearchgate.net This enzyme has been purified and shown to be composed of two subunits. researchgate.net

Research has identified both SAM-dependent and non-SAM-dependent CPOMTs, indicating that various methyl donors can be utilized by different microorganisms. nih.govmaxapress.com The activity of these enzymes can be induced by the presence of their chlorophenol substrates. For instance, the CPOMT in T. longibrachiatum is strongly induced by 2,4,6-TCP and other chlorophenols, particularly those with three or more chlorine atoms. researchgate.netresearchgate.net The enzyme exhibits optimal activity under specific environmental conditions; the CPOMT from T. longibrachiatum has an optimal temperature of 28°C and a pH optimum between 8.2 and 8.5. researchgate.net The reaction is inhibited by S-adenosyl-L-homocysteine, a byproduct of SAM-dependent methylation, and certain metal ions. nih.govresearchgate.net

A wide array of microorganisms across different domains have been identified as capable of producing 2,4,6-TCA from 2,4,6-TCP. These microbes are ubiquitous, found in soil, water, and on materials like wood and cork. asm.orgwikipedia.orgnih.gov

Filamentous fungi are primary contributors to 2,4,6-TCA formation, particularly in the context of "cork taint" in wine. asm.orgnih.gov Numerous fungal genera have been shown to effectively convert 2,4,6-TCP to 2,4,6-TCA.

Trichoderma : Species like Trichoderma longibrachiatum are potent producers of 2,4,6-TCA and have been extensively studied for their inducible CPOMT activity. asm.orgresearchgate.netnih.gov

Penicillium : Several species, including P. chrysogenum and P. glabrum, isolated from cork stoppers, demonstrate the ability to generate 2,4,6-TCA. nih.govtandfonline.com

Aspergillus : Genera such as Aspergillus niger and Aspergillus oryzae are also implicated in the bioconversion process. nih.govtandfonline.com

Fusarium : Along with Trichoderma, Fusarium strains have been noted for high levels of bioconversion. asm.org

Other Genera : Studies have also identified Acremonium, Botrytis, Cladosporium, and Mucor as capable of this transformation. asm.orgmaxapress.comtandfonline.com

Table 1: Selected Fungal Genera and Their Efficiency in Converting 2,4,6-TCP to 2,4,6-TCA

| Genus | Example Species | Observed Conversion Efficiency | Environment | Reference |

|---|---|---|---|---|

| Trichoderma | T. longibrachiatum | >25% (strong producer) | Cork | asm.org |

| Fusarium | Fusarium sp. | >25% (strong producer) | Cork | asm.org |

| Penicillium | P. chrysogenum | 10-25% (moderate producer) | Cork | asm.orgnih.gov |

| Aspergillus | A. versicolor | 40.5% | Water | nih.gov |

| Botrytis | B. cinerea | High production levels | Grapes | tandfonline.com |

Bacteria also play a significant role in the O-methylation of chlorophenols in various environments, especially aquatic systems. maxapress.comnih.gov

Rhodococcus : Gram-positive bacteria from this genus have been reported to methylate halogenated phenols. nih.govmaxapress.com In some Rhodococcus strains, the O-methyltransferase activity is expressed constitutively, meaning it does not require an inducer. mdpi.com

Acinetobacter : Gram-negative Acinetobacter species are also known to convert 2,4,6-TCP to 2,4,6-TCA. nih.govmaxapress.com

Mycolicibacterium : A strain identified as Mycolicibacterium sp. CB14 showed a high and stable conversion rate of 2,4,6-TCP to 2,4,6-TCA (approximately 86-88%), suggesting its potential significance in environmental formation. nih.govmdpi.com

Other Bacteria : Species from genera like Pseudomonas and Streptomyces have also been linked to 2,4,6-TCA formation. nih.govnih.gov

The rate and extent of 2,4,6-TCA formation are significantly influenced by various environmental parameters that affect both microbial growth and enzyme activity.

Temperature : Temperature impacts both microbial activity and enzyme kinetics. The CPOMT from T. longibrachiatum has an optimal temperature of 28°C. researchgate.net In water distribution systems, an increase in temperature from 10°C to 25°C has been shown to accelerate the rate of 2,4,6-TCA formation. mdpi.com

pH : The pH of the environment is critical. The characterized CPOMT from T. longibrachiatum functions optimally in a slightly alkaline range of pH 8.2-8.5. researchgate.net However, the chemical pathway of anisole chlorination only occurs under acidic conditions, further highlighting the importance of microbial pathways in neutral or alkaline waters. mdpi.commaxapress.com

Metal Ions : Divalent metal cations can have a pronounced effect on CPOMT activity. One study on lake water demonstrated that Mn²⁺, Mg²⁺, and Zn²⁺ had obvious effects on the production of 2,4,6-TCA. researchgate.netnih.gov Conversely, a detailed study of the purified CPOMT from T. longibrachiatum showed strong inhibition by low concentrations of Cu²⁺, Hg²⁺, Zn²⁺, and Ag⁺. researchgate.net This suggests that the effect of metal ions can be complex, potentially affecting different enzymes or microbial consortia in different ways.

Table 2: Influence of Environmental Factors on 2,4,6-TCA Formation

| Factor | Observation | Organism/System Studied | Reference |

|---|---|---|---|

| Temperature | Optimal activity at 28°C. | Trichoderma longibrachiatum CPOMT | researchgate.net |

| Increased formation rate from 10°C to 25°C. | Water Distribution System Model | mdpi.com | |

| pH | Optimal activity at pH 8.2-8.5. | Trichoderma longibrachiatum CPOMT | researchgate.net |

| Metal Ions | Inhibition by Cu²⁺, Hg²⁺, Zn²⁺, Ag⁺. | Trichoderma longibrachiatum CPOMT | researchgate.net |

| Enhanced formation in the presence of Mn²⁺, Mg²⁺, Zn²⁺. | Lake Water Microcosm | nih.gov |

Hypothesis of Detoxification as a Driving Force for Microbial Methylation

The microbial O-methylation of chlorophenols to their corresponding chloroanisoles is widely considered a detoxification mechanism for the microorganisms involved. researchgate.netasm.org Chlorophenols are generally more toxic to microorganisms than their methylated counterparts, the chloroanisoles. researchgate.net This suggests that the biotransformation of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP) to 2,4,5-TCA is a protective measure undertaken by certain microbes to reduce the toxicity of their environment.

The process involves the enzymatic transfer of a methyl group to the hydroxyl group of the chlorophenol. mdpi.com This reaction is mediated by chlorophenol O-methyltransferases (CPOMTs). mdpi.com While much of the research has focused on the methylation of 2,4,6-trichlorophenol to 2,4,6-trichloroanisole (B165457) due to its significance in the wine industry, the same detoxification principle is hypothesized to apply to other isomers, including 2,4,5-trichlorophenol. asm.org Fungi and bacteria, when exposed to toxic chlorophenols, can methylate these compounds, rendering them less harmful to the organism. researchgate.netasm.org

Chemical Chlorination of Anisole Derivatives

An alternative pathway to the formation of trichloroanisoles is the direct chemical chlorination of anisole (methoxybenzene). This electrophilic aromatic substitution reaction can lead to the formation of various chloroanisole isomers, including 2,4,5-TCA.

The electrophilic chlorination of anisole is notably more effective under acidic to weakly acidic conditions. maxapress.com Research has shown that the substitution of chlorine onto the anisole ring is favored at a pH range of 3.0 to 4.0. researchgate.net These conditions are consistent with environments such as wine must, which could facilitate the formation of chloroanisoles. maxapress.com The reaction proceeds via an electrophilic attack on the benzene (B151609) ring, where chlorine atoms replace hydrogen atoms. maxapress.com The specific substitution pattern that results in 2,4,5-trichloroanisole is one of several possible outcomes of this reaction.

Precursor Identification and Source Tracking

The primary precursor for the microbial formation of this compound is 2,4,5-trichlorophenol (2,4,5-TCP). wikipedia.org Identifying the sources of this precursor is key to tracking and controlling the formation of 2,4,5-TCA.

2,4,5-Trichlorophenol has a history of use as a fungicide and herbicide. wikipedia.orgnih.gov It was also an intermediate in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a component of Agent Orange, and the antibacterial agent hexachlorophene. wikipedia.org The production of these chemicals could lead to environmental contamination with 2,4,5-TCP. wikipedia.org Although many uses of chlorophenols have been restricted, they can persist in the environment. unl.pt Furthermore, chlorophenols can be formed as byproducts during the disinfection of water containing phenol (B47542) with chlorine-based agents. hpst.cz

While the contamination of cork and wood products with 2,4,6-trichlorophenol is well-documented, leading to the formation of 2,4,6-TCA (cork taint), the presence of 2,4,5-trichlorophenol in these materials can similarly lead to the formation of 2,4,5-TCA. researchgate.netwikipedia.orgwikipedia.org Wood treated with preservatives containing 2,4,5-TCP can be a significant source. wikipedia.org Microorganisms present in these materials, such as fungi, can then methylate the 2,4,5-TCP to 2,4,5-TCA. wikipedia.org

Data Tables

Table 1: Microbial Genera Implicated in the Methylation of Chlorophenols

| Microbial Genus | Type |

|---|---|

| Aspergillus | Fungus |

| Penicillium | Fungus |

| Trichoderma | Fungus |

| Fusarium | Fungus |

| Acremonium | Fungus |

| Chrysonilia | Fungus |

| Cladosporium | Fungus |

| Mortierella | Fungus |

| Mucor | Fungus |

| Paecilomyces | Fungus |

| Verticillium | Fungus |

| Actinomycetes | Bacterium |

| Rhizobium | Bacterium |

| Streptomyces | Bacterium |

| Rhodococcus | Bacterium |

| Acinetobacter | Bacterium |

Source: asm.orgwikipedia.orgnih.gov

Table 2: Precursors and Formation Pathways of this compound| Pathway | Precursor(s) | Key Conditions/Factors |

|---|---|---|

| Biogeochemical | 2,4,5-Trichlorophenol (2,4,5-TCP) | Microbial activity (fungi, bacteria), presence of methyl donors, viewed as a detoxification mechanism. |

| Chemical | Anisole, Chlorine | Acidic to weakly acidic pH (3.0-4.0), electrophilic aromatic substitution. |

Sensory Physiology and Olfactory Impact of Trichloroanisoles

Psychophysical Characterization of Off-Odor and Off-Flavor Profiles

Detailed psychophysical studies characterizing the specific off-odor and off-flavor profiles of 2,4,5-trichloroanisole are not widely available in the reviewed scientific literature. The sensory descriptors commonly associated with trichloroanisoles are primarily linked to the 2,4,6-TCA isomer.

Descriptors: Musty, Moldy, Earthy, Wet Cardboard, Medicinal

The descriptors musty, moldy, earthy, wet cardboard, and medicinal are consistently used to characterize the sensory impact of 2,4,6-trichloroanisole (B165457). mdpi.commaxapress.comwinefrog.com This compound is recognized for imparting a potent musty and moldy aroma that can suppress the natural flavors of beverages like wine and coffee. winefrog.comwikipedia.org However, specific studies that apply these or other descriptors directly to the sensory profile of this compound have not been identified in the current body of research.

Determination of Odor and Taste Detection Thresholds

The determination of odor and taste detection thresholds is a critical aspect of understanding the sensory impact of a chemical compound. For the well-studied 2,4,6-TCA, these thresholds are extremely low and have been established across various media.

Variability Across Different Matrices (e.g., Water, White Wine, Red Wine, Coffee)

Comprehensive data on the odor and taste detection thresholds for this compound in matrices such as water, white wine, red wine, or coffee is not present in the available scientific literature.

For context, research on the 2,4,6-isomer shows significant variability in detection thresholds depending on the matrix. For example, its perception threshold in water is reported to be as low as 0.03–2 ng/L, while in wine, it is approximately 4 ng/L. maxapress.com In sparkling wines, the sensory threshold range is noted to be between 1.5–4 ng/L. mdpi.com One study identified detection thresholds for 2,4,6-TCA as 3.2 ng/L in water, 4.3 ng/L in white wine, and 7.6 ng/L in red wine, illustrating the suppressive effect of a more complex matrix on its perception. mdpi.com

Table 1: Reported Odor Detection Thresholds for 2,4,6-Trichloroanisole in Various Matrices Note: Data for this compound is not available.

| Matrix | Detection Threshold (ng/L) | Reference |

|---|---|---|

| Water | 0.03 - 2 | maxapress.com |

| Water | 3.2 | mdpi.com |

| White Wine | 4.0 | maxapress.com |

| White Wine | 4.3 | mdpi.com |

| Red Wine | 7.6 | mdpi.com |

| Sparkling Wine | 1.5 - 4.0 | mdpi.com |

Comparative Analysis of Expert vs. Consumer Perception Thresholds

There is no available research that provides a comparative analysis of perception thresholds for this compound between expert tasters and general consumers.

Studies focusing on 2,4,6-TCA indicate a difference in sensitivity. For instance, the consumer rejection threshold for 2,4,6-TCA in white wine was determined to be 3.1 ng/L, while the detection threshold was 2.1 ng/L. squarespace.comacs.orgnih.gov It is often noted that experts can detect the compound at levels as low as 2 ng/L, whereas consumer rejection may occur at slightly higher concentrations. mdpi.com The perception threshold for trained experts for 2,4,6-TCA is approximately 5 ng/L in white wine and 10 ng/L in red wine. researchgate.net

Molecular Mechanisms of Olfactory Interference

The molecular mechanisms through which this compound may interfere with the olfactory system have not been a subject of specific investigation in the available scientific literature. Research in this area has been concentrated on the 2,4,6-trichloroanisole isomer.

Attenuation of Olfactory Signal Transduction

Studies on 2,4,6-trichloroanisole have revealed a significant mechanism of olfactory interference. This compound acts as a potent suppressor of olfactory signal transduction. nih.govnih.govpnas.org Rather than exciting specific olfactory receptors to create its own distinct smell, it attenuates the olfactory signal by suppressing cyclic nucleotide-gated (CNG) channels. nih.govnih.govpnas.org This suppression can occur at extremely low (attomolar) concentrations. nih.govnih.gov The inhibition of these channels is thought to occur through the partitioning of the molecule into the lipid bilayer of the plasma membrane of olfactory receptor cells. nih.govresearchgate.net This action reduces the perception of other endogenous aromas in a food or beverage, leading to the "dulling" effect often reported in tainted products. maxapress.comwinefrog.com Whether this compound shares this specific molecular mechanism of action is currently unknown.

Suppression of Cyclic Nucleotide-Gated (CNG) Channels in Olfactory Receptor Cells by 2,4,6-Trichloroanisole

Detailed electrophysiological studies have demonstrated that 2,4,6-trichloroanisole does not typically generate excitatory responses in olfactory receptor cells. nih.gov Instead, it acts as a potent suppressor of cyclic nucleotide-gated (CNG) channels. nih.govshimadzu-webapp.eunih.gov These channels are crucial for the transduction of olfactory signals. nih.gov

The proposed mechanism for this suppression involves the partitioning of the highly lipophilic 2,4,6-trichloroanisole molecule into the lipid bilayer of the plasma membranes of olfactory receptor cells. nih.govmaxapress.com This interaction is thought to inhibit the activity of the CNG channels, thereby attenuating the olfactory transduction cascade. nih.govmaxapress.com This suppressive effect is remarkably potent, with studies observing inhibition at extremely low, even attomolar, concentrations of 2,4,6-TCA. nih.gov The order of potency for CNG channel suppression among related compounds has been shown to correlate with their lipophilicity and human perception of off-flavors. nih.govnih.gov

Masking Effects of 2,4,6-Trichloroanisole on Endogenous Aroma Compounds

The suppression of CNG channels by 2,4,6-trichloroanisole provides a molecular basis for its well-documented aroma masking effect. nih.govmaxapress.commaxapress.com By inhibiting the fundamental signal transduction pathway in olfactory receptor cells, 2,4,6-TCA can reduce the perception of other endogenous aroma compounds present. nih.govmaxapress.com This means that rather than adding an unpleasant odor, at certain concentrations, it can cause a reduction or "muting" of a product's expected aroma profile, such as the fruity and floral notes in wine. mdpi.com

This masking can occur even at concentrations below the established sensory threshold for the characteristic musty odor of 2,4,6-TCA itself. mdpi.com For instance, the masking effect has been reported at sub-threshold levels as low as 0.1–1 ng/L. mdpi.com The sensory detection threshold for the musty aroma of 2,4,6-TCA varies depending on the medium, with reported values in wine ranging from approximately 1.4 to 22 ng/L. squarespace.com

Below is a table summarizing the sensory thresholds of 2,4,6-trichloroanisole in different matrices, as reported in various studies.

Sensory Detection Thresholds for 2,4,6-Trichloroanisole

| Matrix | Reported Threshold Concentration (ng/L) | Reference |

|---|---|---|

| Water | 0.03 - 2 | maxapress.commaxapress.com |

| White Wine | 4.3 | mdpi.com |

| Red Wine | 7.6 | mdpi.com |

| Sparkling Wine (Consumer Rejection) | ~3.1 | acs.org |

Advanced Analytical Methodologies for Trichloroanisole Detection and Quantification

Chromatographic Separation and Spectrometric Detection Techniques

Gas chromatography and, to a lesser extent, liquid chromatography, coupled with mass spectrometry, form the cornerstone of modern analytical approaches for haloanisole determination. These techniques provide the necessary separation power and detection specificity to identify and quantify target compounds at ultra-trace levels.

Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of volatile and semi-volatile compounds like 2,4,5-trichloroanisole. researchgate.netmdpi.comthermofisher.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. mdpi.com As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). thermofisher.com This combination allows for both the separation of TCA from other matrix components and its unambiguous identification based on its unique mass spectrum. nih.govresearchgate.net

The choice of capillary column is crucial for effective separation. Columns with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX) or a non-polar phase like DB-5 are commonly employed for haloanisole analysis. researchgate.netmdpi.com

To overcome the challenges of complex matrices and achieve the extremely low detection limits required for TCA, standard GC-MS is often enhanced by using more selective detection modes like Single Ion Monitoring (SIM) and Tandem Mass Spectrometry (MS/MS). hpst.czthermofisher.cn

Single Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte's mass spectrum, rather than scanning the entire mass range. acs.orgchemrxiv.org This approach significantly increases the signal-to-noise ratio and enhances sensitivity by spending more time detecting the ions of interest. nih.govchemrxiv.org For 2,4,6-trichloroanisole (B165457), commonly monitored ions include m/z 195, 210, and 212, with m/z 195 often used for quantification. mdpi.com The use of a deuterated internal standard, such as 2,4,6-trichloroanisole-d5, is standard practice to ensure accurate quantification, with its corresponding ions (e.g., m/z 199, 215, 217) also monitored. acs.orgnih.gov While SIM mode improves sensitivity, it can be susceptible to matrix interferences if other compounds produce ions of the same mass. thermofisher.cn

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry, often performed on triple quadrupole (QqQ) or ion trap instruments, provides an even higher degree of selectivity and sensitivity. researchgate.nethpst.czthermofisher.cn In GC-MS/MS, a specific precursor ion for TCA (e.g., m/z 210) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then one or more specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), virtually eliminates matrix interference, leading to lower detection limits and greater confidence in the results. hpst.czthermofisher.cn This technique can achieve detection limits well below the human sensory threshold, with quantification as low as 0.1 ng/L (ppt) reported in some studies. hpst.cz The enhanced selectivity of MS/MS is particularly valuable for complex samples like red wine. thermofisher.cn

| Technique | Principle | Typical Ions Monitored for 2,4,6-TCA (m/z) | Reported Limit of Quantification (LOQ) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| GC-MS (Full Scan) | Scans a full range of mass-to-charge ratios to provide a complete mass spectrum. | Full Spectrum | Higher than SIM/MS/MS | Provides structural information for unknown identification. | Lower sensitivity. |

| GC-MS (SIM) | Monitors only a few specific ions characteristic of the analyte. acs.org | 195, 210, 212 mdpi.com | ~5 ng/L nih.gov | Increased sensitivity compared to full scan. nih.gov | Potential for matrix interference. thermofisher.cn |

| GC-MS/MS (SRM) | Selects a precursor ion, fragments it, and monitors a specific product ion. thermofisher.cn | Precursor → Product (e.g., 210 → 195) | 0.01 - 0.1 ng/L hpst.cznih.gov | Highest selectivity and sensitivity; minimizes matrix effects. hpst.cz | Requires more complex instrumentation and method development. |

While GC-MS is the dominant technique for volatile haloanisoles like TCA, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing compounds that are less volatile, thermally unstable, or require derivatization for GC analysis. youtube.com LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. youtube.com The separated compounds are then ionized (commonly using electrospray ionization, ESI, or atmospheric pressure chemical ionization, APCI) and detected by the mass spectrometer. youtube.com

For the analysis of related haloanisoles and particularly their precursor halophenols, which are more polar and less volatile, LC-MS is a suitable technique. It avoids the high temperatures of a GC inlet that could degrade sensitive analytes and can often analyze these polar compounds directly without the need for a chemical derivatization step. This makes LC-MS a complementary technique in the comprehensive analysis of taint compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Pre-Concentration Strategies

Due to the ultra-trace concentrations of this compound in various samples, a pre-concentration or extraction step is almost always necessary before instrumental analysis. The goal is to isolate the analyte from the sample matrix and concentrate it to a level detectable by the instrument.

In recent years, solventless or solvent-minimized microextraction techniques have become popular due to their efficiency, speed, and environmental friendliness. nih.govmdpi.com

Solid Phase Microextraction (SPME): SPME is a widely adopted, solvent-free technique that uses a fused-silica fiber coated with a sorbent material to extract analytes from a sample. nih.gov For TCA analysis, the fiber is typically exposed to the headspace above the sample (Headspace SPME or HS-SPME) rather than being directly immersed, which minimizes matrix effects. mdpi.comacs.org The volatile TCA partitions from the sample into the headspace and is then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot GC inlet, where the absorbed analytes are thermally desorbed onto the analytical column. mdpi.com Common fiber coatings for haloanisole analysis include Polydimethylsiloxane (B3030410) (PDMS) and Polydimethylsiloxane/Divinylbenzene (PDMS/DVB). mdpi.comacs.org Factors such as extraction time, temperature, and the addition of salt (to increase the ionic strength of the sample and promote the release of volatile compounds) are optimized to maximize extraction efficiency. acs.orgunirioja.es

Stir Bar Sorptive Extraction (SBSE): SBSE is based on the same principle as SPME but utilizes a much larger volume of the sorptive phase (typically PDMS) coated onto a magnetic stir bar. labrulez.comnih.gov The stir bar is placed directly into a liquid sample and stirred for a defined period. labrulez.com This larger phase volume results in a significantly higher extraction efficiency and sensitivity, often by orders of magnitude compared to SPME. nih.govresearchgate.net After extraction, the stir bar is removed, dried, and placed in a thermal desorption unit for analysis by GC-MS. labrulez.com SBSE has proven to be an extremely powerful tool for the determination of TCA at sub-ppt levels. labrulez.com

Ultrasound-Assisted Emulsification Microextraction (USAEME): USAEME is a rapid microextraction technique where a small volume of an immiscible organic solvent is dispersed into an aqueous sample with the aid of ultrasonic waves. nih.govnih.gov The ultrasound creates a fine emulsion of the solvent in the sample, leading to a very large surface area for analyte transfer and rapid extraction. mdpi.commdpi.com After extraction, the emulsion is broken by centrifugation, and a small aliquot of the organic phase is collected for GC-MS analysis. This method has been successfully optimized for the simultaneous determination of haloanisoles and their precursor halophenols in wine, offering high enrichment factors and low solvent consumption. nih.govnih.gov

| Technique | Principle | Typical Sorbent/Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| HS-SPME | Extraction of volatile analytes from the headspace onto a coated fiber. acs.org | PDMS, PDMS/DVB mdpi.com | Solvent-free, simple, easily automated. nih.gov | Limited sorbent volume, potential for fiber fragility. |

| SBSE | Extraction of analytes into a larger volume of sorbent coated on a stir bar. nih.gov | PDMS labrulez.com | Very high sensitivity, higher extraction efficiency than SPME. nih.govresearchgate.net | Requires thermal desorption unit, longer extraction times. |

| USAEME | Ultrasound-assisted dispersion of an extraction solvent into the sample. mdpi.com | Various organic solvents | Fast, low solvent consumption, high enrichment factor. nih.govnih.gov | Requires centrifugation, solvent selection is critical. |

Before the widespread adoption of microextraction techniques, conventional liquid-liquid solvent extraction was the standard method for isolating TCA from samples. This involves mixing the sample with a water-immiscible organic solvent, such as pentane (B18724) or dichloromethane. nih.govresearchgate.net The non-polar TCA preferentially partitions into the organic layer, which is then separated, concentrated by evaporation, and analyzed.

Techniques like shake-flask extraction, where the sample and solvent are mechanically shaken together, have been optimized for this purpose. nih.gov While effective, these methods are often time-consuming, labor-intensive, and require large volumes of organic solvents, which raises environmental and cost concerns. nih.govnih.gov Therefore, they have been largely superseded by the more modern microextraction techniques for routine analysis. mdpi.com

Thermal Desorption from Solid Matrices (e.g., Cork)

Thermal desorption is a critical technique for releasing volatile and semi-volatile organic compounds like this compound from solid matrices for analysis. This method is often coupled with gas chromatography (GC) for separation and mass spectrometry (MS) for detection.

A validated method for analyzing haloanisoles and their precursor halophenols in cork bark involves an initial extraction followed by thermal desorption. unizar.es The process begins with stir bar sorptive extraction (SBSE), where a polydimethylsiloxane (PDMS)-coated stir bar adsorbs the target analytes from a liquid extract of the solid matrix (e.g., a cork bark macerate). unizar.es After the extraction period, the stir bar is removed, dried, and placed in a thermal desorption unit. unizar.es

Inside the unit, the stir bar is rapidly heated, causing the adsorbed compounds, including chloroanisoles, to be released into a carrier gas stream. This gas is then transferred to the GC system for analysis. unizar.es A study on the thermal desorption of the related 2,4,6-isomer from cork under vacuum conditions identified two distinct desorption peaks at approximately 80 °C and 170 °C, suggesting different binding interactions with the cork matrix. mdpi.com Such studies are crucial for optimizing heating parameters to ensure the complete release of target analytes like this compound from complex solid samples. mdpi.com

Rapid Screening and Biosensor Technologies

Electronic Noses (E-Nose) and Chemometric Data Analysis

Current research and application of electronic nose technology for trichloroanisole detection are specific to the 2,4,6-isomer.

Chemical Ionization Time-of-Flight Mass Spectrometry (CI-TOF MS)

The application of advanced CI-TOF MS systems for rapid screening has been commercialized for the high-throughput analysis of 2,4,6-trichloroanisole in cork stoppers, but specific methods for this compound are not documented.

Bioelectric Recognition Assay (BERA) and Cellular Biosensors

BERA and other cellular biosensor technologies rely on highly specific biological recognition elements, such as antibodies, that are developed and validated for a single target analyte. The existing body of research focuses exclusively on sensors for 2,4,6-trichloroanisole.

Methodological Validation and Quality Control Parameters

Method validation is essential to ensure that an analytical procedure is reliable, accurate, and fit for its intended purpose. For a compound like this compound, key validation parameters include sensitivity, linearity, precision, and accuracy.

Sensitivity Assessments: Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

A comprehensive method based on stir bar sorptive extraction followed by thermal desorption and heart-cutting two-dimensional gas chromatography with negative chemical ionization-mass spectrometry has been validated for a range of haloanisoles and their precursors in cork bark macerates. unizar.es While this compound was not a target analyte in this specific study, the validation included its direct precursor, 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), and the closely related isomer 2,3,4-trichloroanisole (B44127) (2,3,4-TCA), demonstrating the method's suitability and sensitivity for this class of compounds. The LODs for these related compounds were in the sub-nanogram per liter (ng/L) range, highlighting the high sensitivity of the methodology. unizar.es

The reported validation data for this method provides a strong indication of the performance achievable for this compound analysis. unizar.es

Table 1: Method Validation Parameters for this compound Precursor and a Related Isomer Data sourced from a validated method for haloanisoles and halophenols in cork bark macerates. unizar.es

| Compound | Linearity (R²) | LOD (ng/L) | LOQ (ng/L) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |

| 2,4,5-Trichlorophenol | 0.998 | 0.08 | 0.27 | 10.3 | 10.6 | 114 |

| 2,3,4-Trichloroanisole | 0.996 | 0.07 | 0.23 | 11.2 | 12.3 | 107 |

Precision, Accuracy, and Reproducibility Evaluations

The validation of analytical methodologies for the detection and quantification of this compound (2,4,5-TCA) is fundamental to ensuring the reliability of results. This process involves rigorous evaluation of the method's precision, accuracy, and reproducibility. These evaluations are critical, particularly given the extremely low sensory threshold of haloanisoles, where even minute concentrations can significantly impact product quality.

Precision is a measure of the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed in terms of imprecision, such as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-assay precision): This assesses the variation in results within a single laboratory, over a short period, with the same operator and equipment.

Intermediate Precision: This evaluates variations within a laboratory but on different days, with different analysts, or on different equipment.

Accuracy refers to the closeness of agreement between the measured value and a true or accepted reference value. It is often evaluated through recovery studies, where a known amount of the analyte (2,4,5-TCA) is added to a sample matrix (spiking), and the percentage of the added analyte recovered by the method is calculated.

Reproducibility describes the precision between different laboratories, often determined through inter-laboratory trials or collaborative studies. This parameter is crucial for standardizing methods across different testing facilities.

Research focused on haloanisoles, particularly the closely related and frequently co-analyzed 2,4,6-Trichloroanisole, provides significant insight into the performance of common analytical techniques like Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). A study developing a rapid SPME-GC-MS method reported an accuracy of ±8% and precision values (RSD) ranging from 5% to 13%. nih.gov Another study utilizing headspace SPME with GC and an Electron Capture Detector (GC-ECD) demonstrated relative standard deviations between 2.5% and 13.4%, depending on the concentration level and the wine matrix. nih.gov These values indicate that while the methods are generally robust, the complexity of the sample matrix can influence precision.

The following table summarizes typical performance characteristics for analytical methods used in trichloroanisole quantification, derived from validation studies.

Table 1: Performance Characteristics of a Validated SPME-GC-MS Method for Trichloroanisole Analysis

| Performance Parameter | Typical Value/Range | Description |

|---|---|---|

| Accuracy | ±8% | Closeness of the measured value to the true value, often assessed by spike-recovery experiments. |

| Precision (RSD) | 5% - 13% | Variation in measurements of the same sample, indicating the method's repeatability. |

| Limit of Quantification (LOQ) | 2.9 - 18 ng/L | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |

Adherence to International Standard Protocols (e.g., ISO, OIV)

To ensure consistency and comparability of results across different laboratories and countries, analytical methods for this compound should adhere to internationally recognized standard protocols. The International Organisation of Vine and Wine (OIV) and the International Organization for Standardization (ISO) are two primary bodies that publish such standards relevant to the wine and cork industries.

The OIV provides a compendium of internationally agreed-upon methods of analysis for wine and spirits. One key method is OIV-MA-AS315-16 , which details the determination of releasable 2,4,6-trichloroanisole from cork stoppers. While the primary analyte is 2,4,6-TCA, the methodology, which involves macerating corks in a wine simulant followed by SPME-GC-MS analysis, is directly applicable to other haloanisoles like 2,4,5-TCA. The OIV specifies performance criteria for method validation, including a recommended coefficient of variation (a measure of precision) of less than 5% for a concentration of 5 ng/L when using a deuterated internal standard. The validation of this method was confirmed through an interlaboratory trial, underscoring its reproducibility.

Similarly, the ISO has developed standards for the analysis of compounds in cork stoppers. The standard ISO 20752:2023 outlines a method for determining the releasable amount of 2,4,6-TCA, which is harmonized with the OIV protocol. infowine.com Adherence to these standards involves following prescribed procedures for sample preparation, extraction, chromatographic conditions, and quality control. infowine.com This includes the use of appropriate internal standards, such as deuterated 2,4,6-TCA (TCA-d5), to ensure accurate quantification by correcting for matrix effects and variations in extraction efficiency. nih.gov

The adoption of these international protocols is crucial for several reasons:

Quality Assurance: It provides a framework for laboratories to demonstrate their competence and the reliability of their data.

Regulatory Compliance: It ensures that testing meets the requirements of national and international trade regulations.

Harmonization: It allows for the direct comparison of results from different laboratories, which is essential for research, quality control, and dispute resolution.

The following table lists the key international standards relevant to the analysis of trichloroanisoles.

Table 2: Key International Standards for Trichloroanisole Analysis

| Issuing Organization | Standard Number | Title | Relevance to 2,4,5-TCA |

|---|---|---|---|

| OIV | OIV-MA-AS315-16 | Determination of releasable 2,4,6-trichloroanisole in wine by cork stoppers | The analytical procedure (SPME-GC-MS) is directly applicable for the quantification of 2,4,5-TCA. |

| ISO | ISO 20752:2023 | Cork stoppers — Determination of releasable 2,4,6-trichloroanisole (TCA) | Provides a standardized, internationally recognized method that is harmonized with OIV protocols. |

By validating analytical methods against these performance criteria and adhering to the procedural guidelines set by organizations like the ISO and OIV, laboratories can ensure the delivery of high-quality, reproducible, and defensible data for the quantification of this compound.

Mitigation, Control, and Remediation Strategies for Trichloroanisole Contamination

Preventative Measures in Production and Storage

Preventing the formation of 2,4,5-Trichloroanisole is the most effective strategy for control. This involves rigorous management of raw materials, processing environments, and potential microbial contaminants.

Source Material Screening and Treatment (e.g., Decontamination of Cork Stoppers)

The contamination of source materials, particularly natural cork stoppers, is a primary pathway for the introduction of chloroanisoles into products. oenobrands.com Consequently, stringent screening and effective decontamination technologies are critical.

Screening: Individual screening of cork stoppers is a crucial quality control step. Advanced analytical techniques are employed to detect and quantify releasable 2,4,6-TCA, with the assumption that these methods are also effective for other isomers. The standard method involves soaking the cork in a wine-simulant solution for 24 hours, followed by analysis of the liquid. acs.org Solid-phase microextraction combined with gas chromatography (SPME-GC) is a common and sensitive method for this analysis. researchgate.netmdpi.com

Treatment and Decontamination: Several industrial processes have been developed to remove chloroanisoles from cork. These methods aim to strip the volatile compounds from the cork matrix without compromising its physical properties.

Steam Extraction: Processes using superheated steam, such as the R.O.S.A. (Rate of Optimal Steam Application) process, have proven effective. grandespagos.com Initial versions could remove 75-80% of TCA from cork granules, with later evolutions eliminating 80-85% of TCA from natural cork stoppers. grandespagos.com

Supercritical CO2: This method uses carbon dioxide in its supercritical state as a solvent to extract TCA and other volatile organic compounds from the cork. oenobrands.com

Plasma-Activated Water (PAW): Research has shown that treating contaminated corks with PAW can be highly effective. In one study, PAW generated over 5 minutes removed more than 72% of TCA, with the decomposition attributed primarily to hydroxyl radicals. nih.gov

Table 1: Efficacy of Selected Cork Decontamination Methods for 2,4,6-Trichloroanisole (B165457)

| Decontamination Method | Principle | Reported Efficacy |

|---|---|---|

| R.O.S.A. Evolution (Steam Extraction) | Uses superheated steam to volatilize and extract haloanisoles from cork. grandespagos.com | 80% to 85% removal of TCA from natural cork stoppers. grandespagos.com |

| Plasma-Activated Water (PAW) | Utilizes reactive species (e.g., OH•) in PAW to decompose TCA. nih.gov | Over 72% removal of TCA from contaminated corks. nih.gov |

| Vacuum-Assisted Thermal Desorption | Applies heat under a vacuum to vaporize and remove TCA from the cork matrix. mdpi.comgrandespagos.com | Average TCA concentration reduced by a factor of 27 in one study. mdpi.com |

Control of Chlorinated Precursor Compounds in Processing Environments

This compound is formed through the microbial methylation of its precursor, 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). maxapress.commaxapress.com Therefore, controlling the presence of 2,4,5-TCP and other chlorinated phenols in the production environment is a critical preventative measure.

These precursors can be introduced through various sources:

Chlorine-Based Cleaning Agents: The use of chlorine-based products, such as bleach, can lead to the formation of chlorophenols when they react with phenols naturally present in wood or other materials. oenobrands.comclassicoakproducts.com

Contaminated Water: Water used in processing can be a source of chlorine. The use of carbon filters to treat all water entering a facility is an effective control measure. classicoakproducts.com

Pesticides and Wood Preservatives: Historically, pesticides and wood preservatives containing chlorophenols (such as pentachlorophenol) were widely used and can be a source of contamination in older facilities or on materials like wooden pallets. classicoakproducts.comwinebusinessanalytics.com

Preventative strategies include the complete prohibition of chlorinated cleaning products within facilities, sourcing raw materials (e.g., wood for barrels, pallets) that are certified to be free of chlorophenol treatments, and ensuring that transportation containers are clean and free from potential contaminants. classicoakproducts.comtesa-cork.com

Management of Microbial Contamination and Biofilm Formation

The conversion of 2,4,5-trichlorophenol to this compound is a biological process carried out by various microorganisms. maxapress.com Fungi, including species of Penicillium, Aspergillus, and Trichoderma, are frequently implicated in this biomethylation process. maxapress.commaxapress.com

Effective management of microbial contamination is therefore essential. Key strategies include:

Sanitization and Hygiene: Maintaining strict sanitation protocols for all equipment and surfaces is fundamental. tesa-cork.com

Humidity Control: Reducing excessive humidity in cellars and storage areas helps to inhibit mold growth. tesa-cork.com

Air Filtration: The use of industrial air filters can help remove airborne fungal spores and other contaminating particles, preventing their spread. tesa-cork.com

Ozone Treatments: Ozone can be used as a powerful disinfectant for facilities, effectively neutralizing microbial contaminants. tesa-cork.com

Biofilm Control: In aqueous environments like water distribution systems, biofilms can harbor the microorganisms responsible for methylation. Maintaining a chlorine residual can help control microbial regrowth and subsequent haloanisole formation. mdpi.com

Post-Contamination Removal and Deodorization Technologies

When preventative measures fail and contamination occurs, various technologies are available to remove this compound from affected products, particularly liquids like wine.

Adsorption-Based Techniques (e.g., Polymeric Adsorbents, Yeast Derivatives)

Adsorption techniques utilize materials with a high surface area and affinity for the contaminant molecule, effectively pulling it out of the solution.

Polymeric Adsorbents: Certain polymers have a high affinity for chloroanisoles. Ultra-high-molecular-weight polyethylene (B3416737) (UHMW PE) has been shown to reduce TCA concentrations in wine from 80 ng/L down to levels as low as 2.8 ng/L. nih.gov The contaminated liquid is passed through the polymer, which selectively adsorbs the TCA molecules. winebusinessanalytics.com

Specialized Filter Sheets: Filter sheets embedded with adsorbent materials have been developed for this purpose. Fibrafix TX-R filters, for example, have been shown to reduce high levels of TCA (20 ng/L) to below 1.2 ng/L. nih.govweinobst.at

Yeast Derivatives: Specific yeast cell walls have demonstrated a high capacity for absorbing chloroanisoles and can be used to treat contaminated wine. oenobrands.com

Other Adsorbents: While not specifically documented for this compound removal from products, research on related compounds highlights other potential adsorbents. Activated carbon is a well-known adsorbent for a wide range of organic contaminants. researchgate.net Materials like layered double hydroxides (LDH) and modified titania nanoparticles have also shown high removal efficiency for the precursor 2,4,5-trichlorophenoxyacetic acid. nih.govnanobioletters.com

Table 2: Performance of Adsorption-Based Technologies in Liquid Media

| Adsorbent/Technique | Target Contaminant | Example Performance |

|---|---|---|

| Ultra-High-Molecular-Weight Polyethylene (UHMW PE) | 2,4,6-Trichloroanisole (TCA) | Reduced initial concentration of 80 ng/L to as low as 2.8 ng/L in wine. nih.gov |

| Fibrafix TX-R Filter Sheets | 2,4,6-Trichloroanisole (TCA) | Reduced initial concentration of 20 ng/L to 1.2 ng/L in wine. weinobst.at |

| Yeast Cell Walls | Tetrachloroanisole (TeCA) & Pentachloroanisole (B52094) (PCA) | Successfully decontaminated red wine with high levels of TeCA (60 ng/L) and PCA (147 ng/L). oenobrands.com |

| CTAB-coated TiO2 Nanoparticles | 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | Achieved 96.2% adsorptive removal with a capacity of 13.4 mg/g. nih.gov |

Thermal Treatment Processes (e.g., Vacuum Heating, Temperature-Programmed Desorption)

Thermal treatment is particularly effective for decontaminating solid materials like cork granules and stoppers. The process uses heat to increase the volatility of this compound, driving it out of the material matrix where it can be removed.

Temperature-Programmed Desorption (TPD): This technique involves heating a material under controlled conditions and monitoring the compounds that are released as the temperature increases. Studies on TCA in cork using TPD under vacuum have identified two distinct desorption peaks, one around 80°C and a second, more significant peak at approximately 170°C. mdpi.com The lower temperature peak is associated with more weakly bound molecules, while the higher temperature peak corresponds to TCA more strongly bonded to the cork material. mdpi.com

Vacuum Heating: Applying a vacuum during the heating process significantly enhances the removal of volatile compounds by lowering their boiling point. grandespagos.com This method, also described as vacuum-assisted thermal vaporization, has been shown to be highly effective. In experiments with naturally contaminated corks, a vacuum-heating process resulted in a 27-fold average reduction in releasable TCA, with 70% of the processed samples falling below the quantification limit of 0.5 ng/L. mdpi.com

Advanced Oxidation Processes (e.g., Plasma Activated Water (PAW) Application)

Advanced Oxidation Processes (AOPs) represent a class of remediation technologies that rely on the generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH), to oxidize and degrade recalcitrant organic pollutants. Among the emerging AOPs, the application of Plasma Activated Water (PAW) has garnered attention for its potential in water treatment. PAW is produced by treating water with non-thermal plasma, which generates a cocktail of reactive oxygen and nitrogen species (RONS), transforming the water itself into an oxidizing agent.

The efficacy of PAW in degrading contaminants like this compound (2,4,5-TCA) stems from the synergistic action of the generated RONS. While direct studies on 2,4,5-TCA degradation by PAW are limited, extensive research on structurally similar compounds, such as chlorophenols, provides strong evidence for its potential. Non-thermal plasma, the technology behind PAW, has demonstrated high efficiency in degrading these compounds in aqueous solutions.